molecular formula C9H12ClN3S B12231060 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine

1-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine

Cat. No.: B12231060
M. Wt: 229.73 g/mol
InChI Key: MDZFVSUBYKFLPU-UHFFFAOYSA-N
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Description

1-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H11N3S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. The presence of the thienylmethyl group attached to the nitrogen atom of the pyrazole ring adds unique properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with 2-thienylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

1-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-methyl-N-(2-thienylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the thienylmethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12ClN3S

Molecular Weight

229.73 g/mol

IUPAC Name

1-methyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H11N3S.ClH/c1-12-7-8(5-11-12)10-6-9-3-2-4-13-9;/h2-5,7,10H,6H2,1H3;1H

InChI Key

MDZFVSUBYKFLPU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=CS2.Cl

Origin of Product

United States

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